

role of 2,4-Dimethyl-1-pentanol as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethyl-1-pentanol

Cat. No.: B1329443

[Get Quote](#)

An In-depth Technical Guide to the Role of **2,4-Dimethyl-1-pentanol** as a Chemical Intermediate

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of **2,4-Dimethyl-1-pentanol**, a branched primary alcohol that serves as a versatile and crucial intermediate in modern chemical synthesis. We will delve into its fundamental properties, synthesis, and its pivotal role in the creation of a diverse range of downstream products, from fragrances to specialty industrial chemicals. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique reactivity and structural attributes of this compound.

Foundational Profile of 2,4-Dimethyl-1-pentanol

2,4-Dimethyl-1-pentanol (CAS No. 6305-71-1) is an organic compound with the molecular formula C₇H₁₆O.^[1] Its structure features a five-carbon pentane backbone with methyl groups at the second and fourth positions and a primary hydroxyl (-OH) group at the first position.^[2] This branched architecture is key to its distinct physical and chemical properties, differentiating it from its straight-chain isomer, 1-heptanol. The primary alcohol functionality provides a reactive site for numerous transformations, while the branched alkyl chain imparts specific characteristics like altered solubility and lower boiling points compared to linear analogues due to reduced van der Waals interactions.^[2]

Physicochemical and Identification Parameters

A clear understanding of the compound's properties is essential for its handling, storage, and application in synthesis. The following tables summarize its key identification and physical data.

[1][2]

Table 1: Identification Parameters

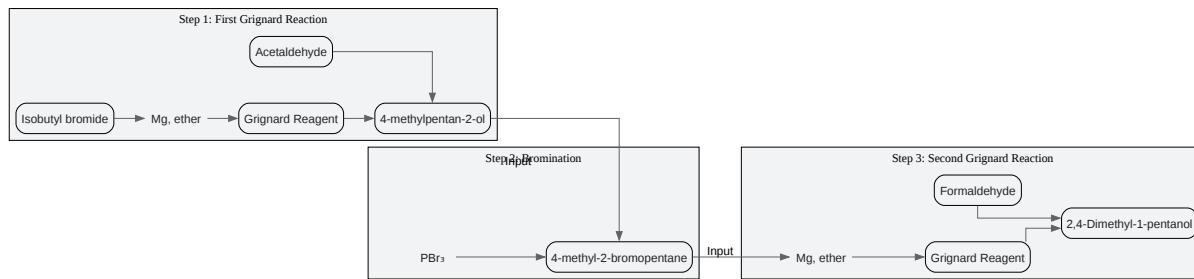
Parameter	Value
IUPAC Name	2,4-dimethylpentan-1-ol
CAS Number	6305-71-1
Molecular Formula	C7H16O
Molecular Weight	116.20 g/mol
SMILES	CC(C)CC(C)CO

| InChI Key | OVOVDHYEOQJKMD-UHFFFAOYSA-N |

Table 2: Physical Properties

Property	Value
Physical State	Colorless Liquid
Boiling Point	161°C at 760 mmHg
Flash Point	~51.6°C
Density	0.816 g/cm³ (approx.)
Solubility	Limited in water; soluble in organic solvents

| Refractive Index | 1.418 |


The flash point indicates that **2,4-Dimethyl-1-pentanol** is a combustible liquid, necessitating appropriate safety protocols during laboratory and industrial handling.[1][2]

Synthesis of 2,4-Dimethyl-1-pentanol: A Grignard Approach

A classic and reliable method for synthesizing **2,4-Dimethyl-1-pentanol** involves a multi-step Grignard reaction sequence. This approach builds the carbon skeleton systematically and establishes the primary alcohol functionality at the desired position. A historical synthesis was reported in the Journal of the American Chemical Society in 1931.[3][4]

The synthesis pathway proceeds as follows:

- Formation of 4-methylpentan-2-ol: Isobutyl bromide is reacted with magnesium to form a Grignard reagent, which then attacks acetaldehyde.
- Bromination: The resulting secondary alcohol, 4-methylpentan-2-ol, is converted to the corresponding bromide using phosphorus tribromide (PBr_3).
- Final Grignard Reaction: The new bromide is used to form another Grignard reagent, which subsequently reacts with formaldehyde (an electrophile that adds one carbon) to yield the final product, **2,4-Dimethyl-1-pentanol**, after an aqueous workup.[3]

[Click to download full resolution via product page](#)

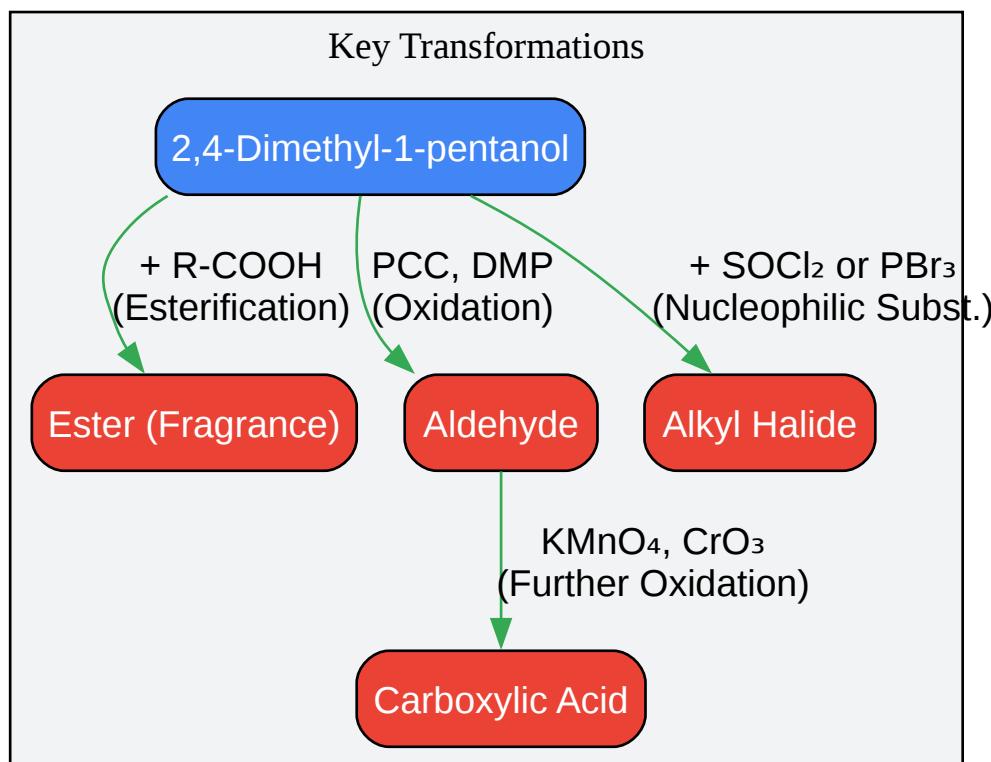
Caption: Synthesis pathway for **2,4-Dimethyl-1-pentanol** via sequential Grignard reactions.

Experimental Protocol: Synthesis of 2,4-Dimethyl-1-pentanol

This protocol is based on established Grignard synthesis principles.[\[3\]](#)

Part A: Synthesis of 4-methylpentan-2-ol

- Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
- Add magnesium turnings (1.2 eq) to the flask.


- Add a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reagent formation.
- Once the reaction is stable, cool the flask to 0°C in an ice bath.
- Add a solution of acetaldehyde (1.0 eq) in anhydrous ether dropwise, maintaining the temperature below 10°C.
- After addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpentan-2-ol.

Part B: Synthesis of **2,4-Dimethyl-1-pentanol**

- Convert the 4-methylpentan-2-ol from Part A to 4-methyl-2-bromopentane using phosphorus tribromide (PBr_3) under standard conditions.
- Using the same Grignard setup as in Part A, react the 4-methyl-2-bromopentane with magnesium to form the corresponding Grignard reagent.
- Cool the Grignard reagent to 0°C and bubble gaseous formaldehyde through the solution, or add a solution of paraformaldehyde in anhydrous THF.
- Perform an aqueous workup as described in Part A, step 7.
- Purify the crude product by distillation to obtain pure **2,4-Dimethyl-1-pentanol**.

Core Reactivity as a Chemical Intermediate

The utility of **2,4-Dimethyl-1-pentanol** stems from the reactivity of its primary hydroxyl group, which can undergo a variety of transformations to produce valuable downstream compounds.

[Click to download full resolution via product page](#)

Caption: Key reactions of **2,4-Dimethyl-1-pentanol** as a chemical intermediate.

A. Esterification

The reaction of **2,4-Dimethyl-1-pentanol** with a carboxylic acid, typically in the presence of an acid catalyst like sulfuric acid, yields an ester and water.^[5] This is known as Fischer esterification.

- $R-OH + R'-COOH \rightleftharpoons R'-COOR + H_2O$

The esters derived from this alcohol are significant in the fragrance and flavor industries due to their often pleasant, fruity aromas.^[1] The branched C7 alkyl group from the alcohol contributes to the unique olfactory profile and volatility of the resulting ester.

B. Oxidation

As a primary alcohol, **2,4-Dimethyl-1-pentanol** can be oxidized.

- Oxidation to Aldehydes: Using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), the alcohol is converted to the corresponding aldehyde, 2,4-dimethylpentanal.
- Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (KMnO_4) or chromic acid, will oxidize the primary alcohol directly to the carboxylic acid, 2,4-dimethylpentanoic acid. This often proceeds through an aldehyde hydrate intermediate.^[5]

These oxidized products are themselves valuable intermediates for further synthesis.

C. Nucleophilic Substitution

The hydroxyl group is a poor leaving group but can be converted into a good one. It can be readily replaced by a halide through nucleophilic substitution.^[2]

- Reaction with thionyl chloride (SOCl_2) produces 1-chloro-2,4-dimethylpentane.
- Reaction with phosphorus tribromide (PBr_3) produces 1-bromo-2,4-dimethylpentane.

These resulting alkyl halides are versatile intermediates for forming carbon-carbon bonds (e.g., via Grignard or organocuprate reagents) or for other substitution reactions.^[6]

Applications in Research and Industry

The role of **2,4-Dimethyl-1-pentanol** as an intermediate directly enables its use in several key sectors.

Fragrance and Flavor Industry

This is a primary application area. **2,4-Dimethyl-1-pentanol** is a crucial building block for synthesizing fragrance esters.^[1] The branched structure is a common motif in perfumery, contributing to complex and desirable scent profiles.^[7] Its derivatives are used to impart fruity or floral notes in perfumes, personal care products, and food additives.^[1]

Specialty Chemicals and Solvents

It serves as a precursor for various specialty chemicals where a branched, lipophilic moiety is required.^[2] These can include:

- Plasticizers: Esters of dicarboxylic acids made from this alcohol can be used as plasticizers.
- Surfactants: The C7 branched structure can form the hydrophobic tail of certain non-ionic surfactants.
- Industrial Solvents: Its structural isomer, 2,4-Dimethyl-2-pentanol, is noted for its use as an industrial solvent, suggesting similar potential applications for derivatives of the primary alcohol.^[8]

Pharmaceutical and Life Sciences Research

While not typically an active pharmaceutical ingredient (API) itself, **2,4-Dimethyl-1-pentanol** can be employed as a solvent or a starting material in the synthesis of more complex molecules with potential biological activity.^{[1][9]} Its amphipathic nature allows it to interact with both polar and non-polar environments, which can be relevant in studies of cellular membranes or as a component in drug delivery formulations.^[2] In metabolic research, it may be studied in lipid metabolism pathways as a representative branched-chain alcohol.^[2]

Analytical Chemistry

In analytical settings, **2,4-Dimethyl-1-pentanol** can serve as a reference standard for the identification and quantification of branched alcohols in complex mixtures using techniques like gas chromatography (GC) and mass spectrometry (MS).^[2]

Conclusion

2,4-Dimethyl-1-pentanol is more than just a simple alcohol; it is a strategic chemical intermediate whose value lies in its unique branched structure and the versatile reactivity of its primary hydroxyl group. From the consumer-facing world of fragrances to the demanding environments of industrial and pharmaceutical synthesis, its derivatives play a diverse and important role. A thorough understanding of its synthesis, reactivity, and physicochemical properties allows researchers and industry professionals to effectively harness its potential in developing novel compounds and high-performance products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2,4-Dimethyl-1-pentanol (6305-71-1) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. odinity.com [odinity.com]
- 7. aussiedistiller.com.au [aussiedistiller.com.au]
- 8. nbino.com [nbino.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [role of 2,4-Dimethyl-1-pentanol as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329443#role-of-2-4-dimethyl-1-pentanol-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com